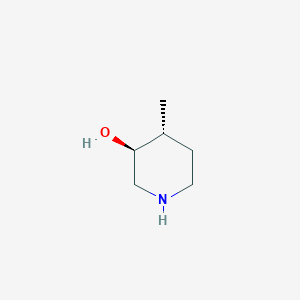

trans-4-Methyl-piperidin-3-OL

Descripción general

Descripción

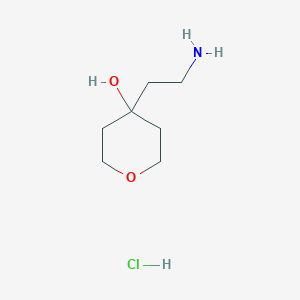

“trans-4-Methyl-piperidin-3-OL” is a chemical compound with the molecular formula C6H13NO . It is a derivative of piperidine, a six-membered heterocyclic compound that includes one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds are important synthetic medicinal blocks for drug construction .

Synthesis Analysis

Piperidones, which serve as precursors to the piperidine ring, are of particular interest due to their unique biochemical properties . They are generally prepared from a domino reaction of aldehyde, ketone, and ammonium acetate in alcohol by reflux heating on a water bath for 6 hours, or even 1 day . Various catalysts such as Ultrasound-Na2CO3, DIBAL-H, DABCO, NaHCO3, I2, BPH, Na/EtOH, K2CO3, TFA, TFSA, Et3N, Zn-Hg/HCl, Rh (acac) (C2H4)2, and NaOEt have been employed in these reactions .Molecular Structure Analysis

The molecular structure of “trans-4-Methyl-piperidin-3-OL” is characterized by a six-membered heterocyclic ring, which includes one nitrogen atom and five carbon atoms in the sp3-hybridized state . The compound also contains a methyl group attached to the fourth carbon atom and a hydroxyl group attached to the third carbon atom .Chemical Reactions Analysis

The Mannich base formation reaction is important for deriving piperidine-4-ones as a six-membered nitrogenous heterocyclic ketone and its derivatives . The biological properties of the ketones were also determined by their stereochemistry .Aplicaciones Científicas De Investigación

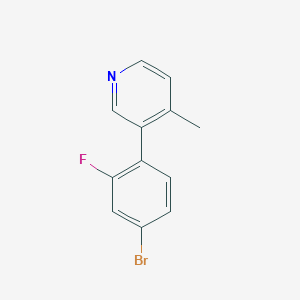

Piperidine Derivatives as ALK Inhibitors

Piperidine derivatives, including trans-4-Methyl-piperidin-3-OL, have been explored for their potential as anaplastic lymphoma kinase (ALK) inhibitors. A study by Mesaros et al. (2015) highlighted the diastereoselective synthesis of these derivatives, demonstrating improved physiochemical and pharmacokinetic properties over other inhibitors, with the trans-4-aryl-piperidine-3-ols showing enhanced potency in vivo (Mesaros et al., 2015).

Opioid Receptor Antagonists

Trans-4-Methyl-piperidin-3-OL derivatives have been investigated for their activity as opioid receptor antagonists. Research by Le Bourdonnec et al. (2006) into the N-phenethyl trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine derivative highlighted its prototypical mu-opioid antagonist properties, offering insights into bioactive conformations crucial for opioid receptor interaction (Le Bourdonnec et al., 2006).

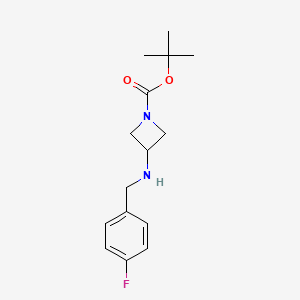

Synthesis of Enantiomerically Pure Derivatives

The synthesis of enantiomerically pure trans-(3R,4R)-4-aminopiperidin-3-ols as precursors for aminohydroxylated piperidine alkaloid analogs was efficiently achieved by Grishina et al. (2011), using enantiomerically pure epoxypiperidine and amines. This method provides a pathway for producing natural and synthetic piperidine alkaloid analogs (Grishina et al., 2011).

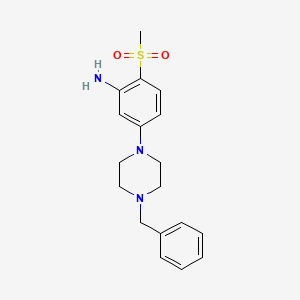

Anti-inflammatory Activity

A novel piperidine compound, synthesized from the antibiotic 9-methylstreptimidone, was investigated by Takeiri et al. (2011) for its anti-inflammatory activity. The study found it to be an effective inhibitor of macrophage activation and a potential candidate for suppressing graft rejection, highlighting its therapeutic potential in inflammation and transplantation medicine (Takeiri et al., 2011).

Synthesis of trans-3,4-Disubstituted Piperidines

Liu et al. (2001) described a method for preparing chiral trans-3,4-disubstituted piperidines, demonstrating its application in synthesizing the antidepressant paroxetine. This methodology underscores the significance of trans-4-Methyl-piperidin-3-OL derivatives in synthesizing bioactive compounds with potential therapeutic applications (Liu et al., 2001).

Direcciones Futuras

Propiedades

IUPAC Name |

(3S,4R)-4-methylpiperidin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO/c1-5-2-3-7-4-6(5)8/h5-8H,2-4H2,1H3/t5-,6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJZMLEOVXMKSOU-PHDIDXHHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCNCC1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CCNC[C@H]1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

115.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

trans-4-Methyl-piperidin-3-OL | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5,6,7,8-tetrahydro-1,2,4-Triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B1441952.png)

![1-[(4-formylphenyl)sulfanyl]-N,N-dimethylformamide](/img/structure/B1441953.png)

![9-Methoxy-3,5-dihydrobenzo[e][1,4]oxazepin-2(1H)-one](/img/structure/B1441958.png)

![6-Bromobenzo[D]isothiazole-3-carboxamide](/img/structure/B1441965.png)

![Benzyl tetrahydro-1H-pyrrolo[3,4-C]isoxazole-5(3H)-carboxylate](/img/structure/B1441969.png)